

Stability and Degradation of Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(6-methylnicotinyl)acetate

Cat. No.: B027897

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Disclaimer: Direct stability and degradation studies on **Methyl 2-(6-methylnicotinyl)acetate** are not readily available in published literature. This guide is constructed based on established chemical principles and data from closely related structural analogs, primarily methyl nicotinate. The predicted pathways and rates should be confirmed by empirical studies.

This technical guide provides an in-depth analysis of the potential stability and degradation pathways of **Methyl 2-(6-methylnicotinyl)acetate** for researchers, scientists, and professionals in drug development. The information is collated from studies on analogous compounds, focusing on the nicotinic acid ester moiety.

Core Stability Profile

Methyl 2-(6-methylnicotinyl)acetate is anticipated to be a relatively stable compound under standard storage conditions (cool, dry, and dark). The primary route of degradation is expected to be the hydrolysis of the methyl ester group, a common pathway for ester-containing molecules. The stability is influenced by pH, temperature, and the presence of enzymes.

Quantitative Stability Data

The following table summarizes stability data extrapolated from studies on methyl nicotinate, a close structural analog. These values provide an estimate of the stability of **Methyl 2-(6-methylnicotinyl)acetate**.

Parameter	Condition	Rate of Degradation/Obser vation	Analog Compound
Chemical Stability	Aqueous solution, 4°C	Approx. 0.5% per annum to nicotinic acid	Methyl nicotinate
Aqueous buffers	Exhibits pseudo-first-order degradation kinetics	Nicotinic acid esters	Fluorobutyl nicotinate
Acidic and Basic Conditions	Subject to acid and base-catalyzed hydrolysis	Nicotinic acid esters	
Enzymatic Stability	Porcine Esterase, pH 7.4	Hydrolysis accelerated by over 200-fold compared to chemical hydrolysis	
Thermal Stability	Storage	Recommended storage below +30°C	Methyl nicotinate

Degradation Pathways

The degradation of **Methyl 2-(6-methylnicotinyl)acetate** is likely to proceed through several pathways, with hydrolysis being the most prominent. Other potential but less common pathways could include oxidation and photodegradation.

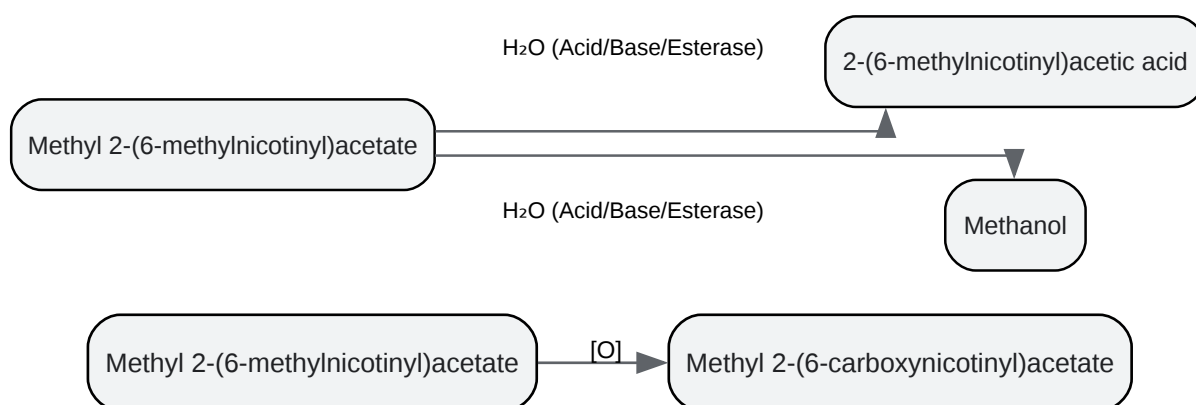
Hydrolytic Degradation

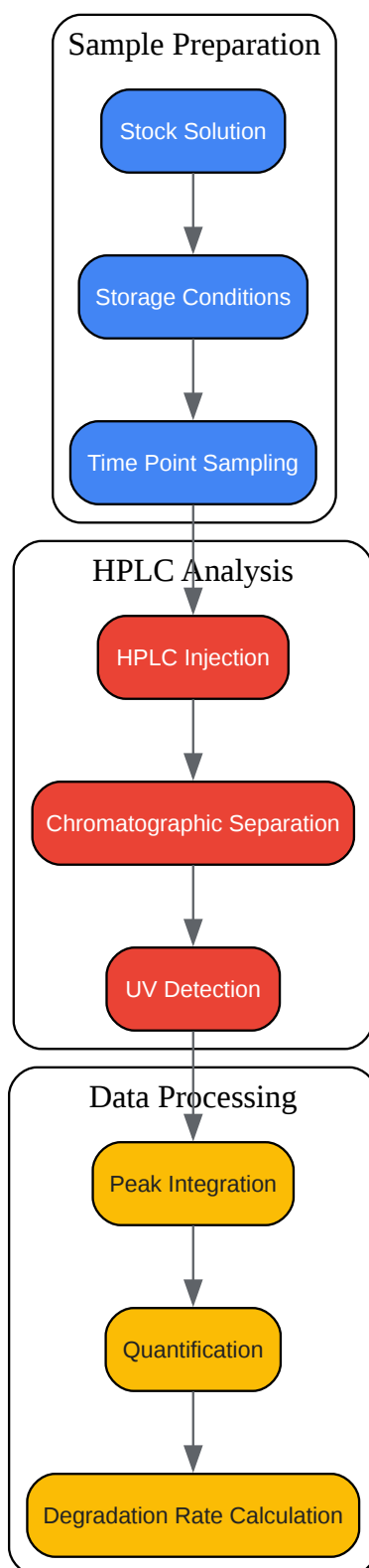
The principal degradation pathway is the hydrolysis of the ester linkage. This can be catalyzed by acid, base, or enzymes (esterases).

- **Acid-Catalyzed Hydrolysis:** In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

- Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.
- Enzymatic Hydrolysis: In biological systems, esterases can efficiently catalyze the hydrolysis of the ester bond.^[1]

The final products of hydrolysis are 2-(6-methylnicotinyl)acetic acid and methanol.





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References

- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
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